molecular formula C12H14F3N B1386458 {1-[4-(Trifluoromethyl)phenyl]cyclobutyl}methylamine CAS No. 1086379-25-0

{1-[4-(Trifluoromethyl)phenyl]cyclobutyl}methylamine

Cat. No. B1386458
CAS RN: 1086379-25-0
M. Wt: 229.24 g/mol
InChI Key: CDSBTFFGUUGLLM-UHFFFAOYSA-N
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Description

{1-[4-(Trifluoromethyl)phenyl]cyclobutyl}methylamine, also known as TFPCB, is an organic compound with a unique cyclobutyl structure. It is a versatile compound that has been used in a variety of scientific applications, including synthesis and drug development.

Mechanism of Action

The mechanism of action of {1-[4-(Trifluoromethyl)phenyl]cyclobutyl}methylamine is not fully understood. However, it is believed that {1-[4-(Trifluoromethyl)phenyl]cyclobutyl}methylamine may act as an inhibitor of some enzymes, as well as a ligand for some proteins. In addition, {1-[4-(Trifluoromethyl)phenyl]cyclobutyl}methylamine may interact with other molecules in the body, such as hormones and neurotransmitters, to produce a variety of effects.
Biochemical and Physiological Effects
{1-[4-(Trifluoromethyl)phenyl]cyclobutyl}methylamine has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that {1-[4-(Trifluoromethyl)phenyl]cyclobutyl}methylamine can inhibit the activity of some enzymes, such as cytochrome P450s. In addition, {1-[4-(Trifluoromethyl)phenyl]cyclobutyl}methylamine has been shown to interact with a variety of hormones and neurotransmitters, such as serotonin and dopamine, which may lead to changes in behavior and cognition.

Advantages and Limitations for Lab Experiments

{1-[4-(Trifluoromethyl)phenyl]cyclobutyl}methylamine has several advantages for laboratory experiments. It is relatively stable, and can be stored at room temperature for extended periods of time. In addition, it is non-toxic and has low volatility, making it safe to handle in the laboratory. However, {1-[4-(Trifluoromethyl)phenyl]cyclobutyl}methylamine is relatively expensive, and its synthesis can be challenging, which may limit its use in some laboratory experiments.

Future Directions

There are a number of potential future directions for {1-[4-(Trifluoromethyl)phenyl]cyclobutyl}methylamine research. One potential direction is to further investigate its mechanism of action, as well as its biochemical and physiological effects. In addition, further research could be conducted to develop more efficient and cost-effective synthesis methods. Finally, {1-[4-(Trifluoromethyl)phenyl]cyclobutyl}methylamine could be used as a starting material for the synthesis of novel compounds with potential therapeutic applications.

Scientific Research Applications

{1-[4-(Trifluoromethyl)phenyl]cyclobutyl}methylamine has been used in a variety of scientific applications, including drug development, organic synthesis, and biochemistry. In drug development, {1-[4-(Trifluoromethyl)phenyl]cyclobutyl}methylamine has been used as a building block to create novel compounds with potential therapeutic applications. In organic synthesis, {1-[4-(Trifluoromethyl)phenyl]cyclobutyl}methylamine has been used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. In biochemistry, {1-[4-(Trifluoromethyl)phenyl]cyclobutyl}methylamine has been used to study enzyme structure and function, as well as protein-ligand interactions.

properties

IUPAC Name

[1-[4-(trifluoromethyl)phenyl]cyclobutyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N/c13-12(14,15)10-4-2-9(3-5-10)11(8-16)6-1-7-11/h2-5H,1,6-8,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDSBTFFGUUGLLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CN)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-[4-(Trifluoromethyl)phenyl]cyclobutyl}methylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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